molecular formula C13H18BrNO2 B2860630 tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate CAS No. 2288708-88-1

tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate

Cat. No.: B2860630
CAS No.: 2288708-88-1
M. Wt: 300.196
InChI Key: PVQBPSQJPOTIGN-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate: is an organic compound with the molecular formula C13H18BrNO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate typically involves the reaction of 5-bromo-2,4-dimethylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

5-bromo-2,4-dimethylaniline+tert-butyl chloroformatetert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate\text{5-bromo-2,4-dimethylaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-bromo-2,4-dimethylaniline+tert-butyl chloroformate→tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the carbamate group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidized derivatives of the phenyl ring or the carbamate group.

    Reduction Products: Reduced forms of the original compound, often with the bromine atom removed.

Scientific Research Applications

Chemistry: tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme-catalyzed reactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its carbamate group can interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate
  • tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate

Comparison: tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2,4-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-9(2)11(7-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBPSQJPOTIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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